molecular formula C10H22N4O B2531931 N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide CAS No. 887833-64-9

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide

Cat. No.: B2531931
CAS No.: 887833-64-9
M. Wt: 214.313
InChI Key: CCNQJRWGVWUMCY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a piperazine ring, which is a common motif in medicinal chemistry, and a dimethylaminoethyl group, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide typically involves the reaction of piperazine with 2-chloro-N-(2-dimethylaminoethyl)acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate the activity of its target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide
  • N,N-Dimethylaminoethanol
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide is unique due to its combination of a piperazine ring and a dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O/c1-13(2)6-5-12-10(15)9-14-7-3-11-4-8-14/h11H,3-9H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNQJRWGVWUMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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